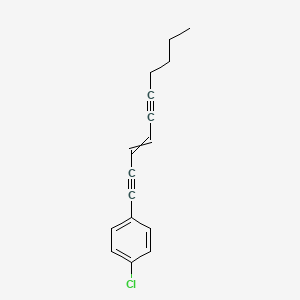
1-Chloro-4-(dec-3-ene-1,5-diyn-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(dec-3-ene-1,5-diyn-1-yl)benzene is an organic compound that belongs to the class of enediynes Enediynes are known for their unique chemical structures, which include two triple bonds separated by a double bond
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-(dec-3-ene-1,5-diyn-1-yl)benzene typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne. The general synthetic route involves the following steps:
Starting Materials: The synthesis begins with 1-chloro-4-iodobenzene and dec-3-ene-1,5-diyne.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst (such as Pd(PPh3)2Cl2), a copper co-catalyst (such as CuI), and a base (such as triethylamine) in an inert atmosphere (e.g., nitrogen or argon).
Procedure: The starting materials are mixed in a suitable solvent (e.g., tetrahydrofuran or dimethylformamide) and heated to a specific temperature (usually around 60-80°C) for several hours.
Purification: The product is then purified using column chromatography or recrystallization techniques.
Analyse Chemischer Reaktionen
1-Chloro-4-(dec-3-ene-1,5-diyn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alkanes or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Cyclization: The enediyne moiety can undergo cyclization reactions to form cyclic compounds, which are of interest in the synthesis of natural products and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(dec-3-ene-1,5-diyn-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound’s enediyne structure makes it a potential candidate for studying DNA cleavage and repair mechanisms, as enediynes are known to interact with DNA.
Medicine: Enediynes have shown promise as anticancer agents due to their ability to cleave DNA. Research is ongoing to explore the therapeutic potential of this compound in cancer treatment.
Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(dec-3-ene-1,5-diyn-1-yl)benzene involves its enediyne moiety. Enediynes are known to undergo Bergman cyclization, a reaction that generates highly reactive diradicals. These diradicals can cleave DNA strands, leading to cell death. The molecular targets include DNA and other cellular components, and the pathways involved are related to DNA damage and repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(dec-3-ene-1,5-diyn-1-yl)benzene can be compared with other enediynes, such as:
Dynemicin: A natural enediyne antibiotic with potent anticancer properties.
Calicheamicin: Another enediyne antibiotic known for its DNA-cleaving ability and use in targeted cancer therapies.
Esperamicin: Similar to calicheamicin, it is an enediyne with strong DNA-cleaving activity.
The uniqueness of this compound lies in its synthetic accessibility and potential for modification, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
823228-00-8 |
|---|---|
Molekularformel |
C16H15Cl |
Molekulargewicht |
242.74 g/mol |
IUPAC-Name |
1-chloro-4-dec-3-en-1,5-diynylbenzene |
InChI |
InChI=1S/C16H15Cl/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h7-8,11-14H,2-4H2,1H3 |
InChI-Schlüssel |
IJYBBJWLBCAAHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC=CC#CC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


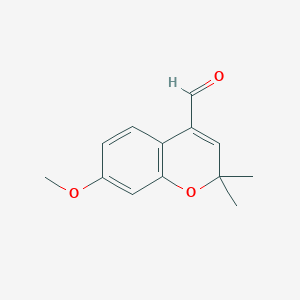
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)-](/img/structure/B14229294.png)
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14229307.png)
![2-{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}-2-chloroethyl carbonate](/img/structure/B14229308.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B14229313.png)
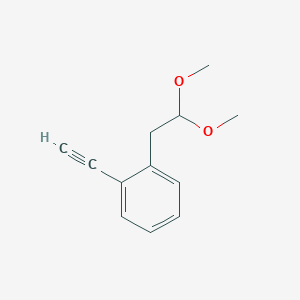
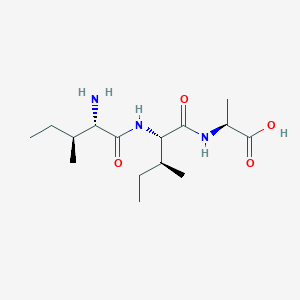
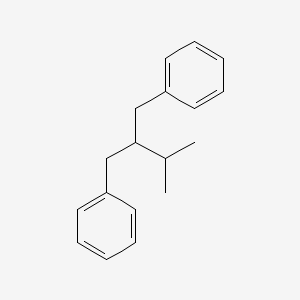
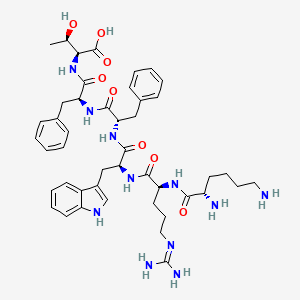
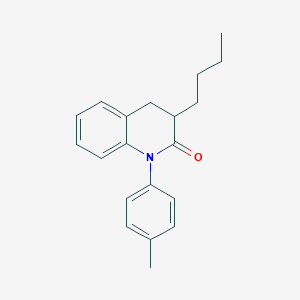
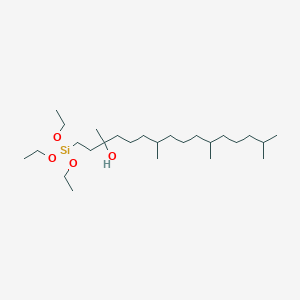
![1,1'-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene}](/img/structure/B14229359.png)
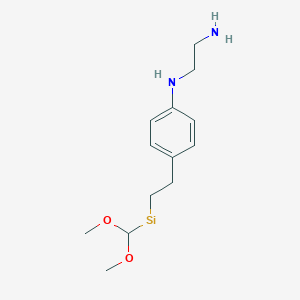
![Benzene, 1,3-bis[[3,5-bis(1,1-dimethylethyl)phenyl]ethynyl]-](/img/structure/B14229365.png)
